molecular formula C22H26FN3O2 B2485580 3-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide CAS No. 922088-56-0

3-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Cat. No. B2485580
CAS RN: 922088-56-0
M. Wt: 383.467
InChI Key: NZGIUOZLIJLAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules like 3-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide likely involves multi-step organic reactions. These may include the functionalization of benzamide cores, introduction of fluorine atoms, and coupling with morpholine and indoline derivatives. For instance, the practical synthesis of fluorine-containing biphenyls, as reported by Qiu et al. (2009), demonstrates the challenges and strategies in incorporating fluorine into organic molecules, which could be relevant to synthesizing fluoro-benzamide derivatives (Qiu, Gu, Zhang, & Xu, 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzamide backbone, a fluorine atom, and complex side chains including a morpholino ring and an indolinyl moiety. The morpholines synthesis and biological activity overview by Palchikov (2013) could provide insights into the structural implications of incorporating morpholine into the molecule, affecting its chemical behavior and biological activity (Palchikov, 2013).

Chemical Reactions and Properties

The chemical reactions involving compounds like 3-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide would include nucleophilic substitutions, amide bond formations, and fluorination reactions. The reactivity of the fluorine atom, coupled with the morpholine and indoline structures, contributes to the compound's unique properties, potentially affecting its solubility, stability, and reactivity.

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are influenced by the compound's molecular architecture. The presence of the fluorine atom can significantly affect the compound's polarity and hydrogen bonding capabilities, potentially altering its solubility in organic solvents or water. Studies on related fluorinated compounds, as discussed by Moskalik (2023), highlight the impact of fluorination on the physical properties of organic molecules (Moskalik, 2023).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the compound's potential applications and handling. The fluorine atom's electronegativity and the morpholine ring's presence might influence the compound's acid-base behavior, nucleophilic/electrophilic reactivity, and photostability. Research into the synthesis and application of fluoroquinolones by Charushin et al. (2014) could provide parallels in assessing the chemical behavior of fluorinated benzamides (Charushin, Nosova, Lipunova, & Chupakhin, 2014).

Scientific Research Applications

Imaging Applications

  • Sigma-2 Receptor Imaging : Fluorine-containing benzamide analogs have been synthesized and evaluated for their potential in imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). These compounds exhibit high tumor uptake and acceptable tumor/normal tissue ratios, making them promising candidates for tumor imaging (Tu et al., 2007).

Synthesis and Chemical Studies

  • Fluorinated Heterocycles Synthesis : Research on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate has led to the creation of diverse fluorinated structures. These compounds play a significant role in pharmaceutical and agrochemical industries, showcasing the synthetic versatility and application of fluorinated benzamides (Wu et al., 2017).

Biological Activity

  • Antimicrobial Activity : Novel fluorinated morpholine-containing benzamide derivatives have been synthesized and demonstrated potent antifungal and antibacterial activities. This highlights their potential as effective antimicrobial agents, which could lead to new treatments for infections (Patharia et al., 2020).

  • Electrochemical Fluorination : The electrochemical fluorination of nitrogen-containing carboxylic acids, specifically targeting methyl esters of 3-dialkylamino propionic acids, has provided valuable insights into the synthesis of perfluoroacid fluorides. These compounds are considered key precursors for soft-type fluorochemicals, suggesting their importance in developing degradable materials (Abe et al., 1992).

  • Herbicidal Activity : The development of fluorine-modified benzamides for use as herbicides, including the study of compounds like flumioxazin, demonstrates the agricultural applications of these chemicals. They offer a mode of action as protoporphyrinogen oxidase inhibitors, providing a basis for the discovery of new herbicides with high efficacy and safety to crops (Huang et al., 2005).

properties

IUPAC Name

3-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c1-25-8-7-17-13-16(5-6-20(17)25)21(26-9-11-28-12-10-26)15-24-22(27)18-3-2-4-19(23)14-18/h2-6,13-14,21H,7-12,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGIUOZLIJLAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.